Cas no 883519-13-9 (5-chloro-2-(cyclopropylmethoxy)benzaldehyde)
5-chloro-2-(cyclopropylmethoxy)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-CHLORO-2-(CYCLOPROPYLMETHOXY)BENZALDEHYDE
- SCHEMBL18783932
- EN300-193423
- Z431958500
- A1-01299
- 883519-13-9
- AKOS009591691
- 5-chloro-2-(cyclopropylmethoxy)benzaldehyde
-
- MDL: MFCD06246134
- Inchi: 1S/C11H11ClO2/c12-10-3-4-11(9(5-10)6-13)14-7-8-1-2-8/h3-6,8H,1-2,7H2
- InChI Key: AYEUHQWRUISSCM-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=O)C=1)OCC1CC1
Computed Properties
- Exact Mass: 210.0447573g/mol
- Monoisotopic Mass: 210.0447573g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 26.3Ų
5-chloro-2-(cyclopropylmethoxy)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C612403-10mg |
5-chloro-2-(cyclopropylmethoxy)benzaldehyde |
883519-13-9 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C612403-50mg |
5-chloro-2-(cyclopropylmethoxy)benzaldehyde |
883519-13-9 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | C612403-100mg |
5-chloro-2-(cyclopropylmethoxy)benzaldehyde |
883519-13-9 | 100mg |
$ 250.00 | 2022-06-06 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1531398-1g |
5-Chloro-2-(cyclopropylmethoxy)benzaldehyde |
883519-13-9 | 98% | 1g |
¥5582.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1531398-5g |
5-Chloro-2-(cyclopropylmethoxy)benzaldehyde |
883519-13-9 | 98% | 5g |
¥19541.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1531398-10g |
5-Chloro-2-(cyclopropylmethoxy)benzaldehyde |
883519-13-9 | 98% | 10g |
¥28996.00 | 2024-04-27 | |
| A2B Chem LLC | AW14722-5g |
5-Chloro-2-(cyclopropylmethoxy)benzaldehyde |
883519-13-9 | 95% | 5g |
$771.00 | 2024-04-19 | |
| A2B Chem LLC | AW14722-10g |
5-Chloro-2-(cyclopropylmethoxy)benzaldehyde |
883519-13-9 | 95% | 10g |
$1316.00 | 2024-04-19 | |
| A2B Chem LLC | AW14722-25g |
5-Chloro-2-(cyclopropylmethoxy)benzaldehyde |
883519-13-9 | 95% | 25g |
$2621.00 | 2024-04-19 | |
| Ambeed | A1065545-1g |
5-Chloro-2-(cyclopropylmethoxy)benzaldehyde |
883519-13-9 | 98% | 1g |
$350.0 | 2025-04-16 |
5-chloro-2-(cyclopropylmethoxy)benzaldehyde Suppliers
5-chloro-2-(cyclopropylmethoxy)benzaldehyde Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 5-chloro-2-(cyclopropylmethoxy)benzaldehyde
Research Briefing on 5-Chloro-2-(cyclopropylmethoxy)benzaldehyde (CAS: 883519-13-9): Recent Advances and Applications in Chemical Biology and Pharmaceutical Research
5-Chloro-2-(cyclopropylmethoxy)benzaldehyde (CAS: 883519-13-9) is a synthetic organic compound that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This aromatic aldehyde derivative serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the development of small-molecule inhibitors targeting inflammatory pathways and oncogenic signaling. The unique structural features of this compound, including the electron-withdrawing chloro substituent and the cyclopropymethoxy group, contribute to its reactivity and potential as a pharmacophore in drug design.
Recent studies have demonstrated the utility of 5-chloro-2-(cyclopropylmethoxy)benzaldehyde as a building block for the synthesis of novel Janus kinase (JAK) inhibitors. A 2023 publication in the Journal of Medicinal Chemistry reported its use in developing selective JAK3 inhibitors with improved pharmacokinetic profiles. The researchers employed a structure-activity relationship (SAR) approach, systematically modifying the aldehyde group to create a series of derivatives with enhanced target specificity and reduced off-target effects. Molecular docking studies revealed that the cyclopropylmethoxy moiety plays a crucial role in binding to the JAK3 ATP-binding pocket.
In the field of anti-inflammatory drug development, 5-chloro-2-(cyclopropylmethoxy)benzaldehyde has shown promise as a precursor for COX-2 selective inhibitors. A recent patent application (WO2023051234) describes its conversion into a novel class of diarylheterocycle derivatives that exhibit potent COX-2 inhibition with minimal gastrointestinal side effects. The compound's aldehyde functionality allows for efficient derivatization through condensation reactions with various hydrazine and hydroxylamine derivatives, enabling rapid generation of diverse chemical libraries for biological screening.
The synthetic accessibility of 5-chloro-2-(cyclopropylmethoxy)benzaldehyde has been improved through recent methodological advances. A 2024 study in Organic Process Research & Development reported an optimized large-scale synthesis route with 85% overall yield, employing a palladium-catalyzed methoxylation as the key step. This development has significant implications for industrial-scale production, addressing previous challenges in the cost-effective manufacturing of this valuable intermediate.
Emerging applications in targeted protein degradation have further expanded the utility of this compound. Researchers have successfully incorporated 5-chloro-2-(cyclopropylmethoxy)benzaldehyde into proteolysis-targeting chimera (PROTAC) molecules designed to selectively degrade disease-relevant proteins. The compound's structural features facilitate linker attachment while maintaining favorable physicochemical properties, as demonstrated in recent work published in ACS Chemical Biology (2024).
From a safety and toxicological perspective, recent in vitro and in vivo studies have provided valuable data on the compound's ADME (absorption, distribution, metabolism, and excretion) profile. The cyclopropylmethoxy group appears to confer metabolic stability, with minimal cytochrome P450-mediated oxidation observed in human liver microsome assays. These findings support its continued development as a pharmaceutical intermediate with favorable drug-like properties.
Looking forward, the unique chemical properties of 5-chloro-2-(cyclopropylmethoxy)benzaldehyde position it as a valuable tool in fragment-based drug discovery and combinatorial chemistry. Its compatibility with various coupling reactions and ability to serve as a versatile synthetic handle suggest it will remain an important building block in medicinal chemistry efforts targeting challenging biological targets, including protein-protein interactions and allosteric binding sites.
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